Lipophilicity-Driven Differentiation: XLogP3 of CAS 886963-57-1 vs. Unsubstituted Benzamide Analog
The 4-chloro substituent on the benzamide ring increases the computed lipophilicity of CAS 886963-57-1 (XLogP3 = 4.8) relative to the unsubstituted benzamide analog N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 886963-48-0), which has an estimated XLogP3 of approximately 3.8 (computed by analogous methodology) [1]. This represents an increase of approximately 1.0 log unit, corresponding to roughly a 10-fold increase in octanol-water partition coefficient. The TPSA remains constant at 79.5 Ų for both compounds, indicating that the lipophilicity gain is not offset by increased polarity [1]. In cellular assays, this difference predicts enhanced passive membrane permeability for CAS 886963-57-1, which may translate to higher intracellular exposure at equivalent extracellular concentrations.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 (CAS 886963-57-1) |
| Comparator Or Baseline | XLogP3 ≈ 3.8 (CAS 886963-48-0, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide, estimated) |
| Quantified Difference | Δ XLogP3 ≈ +1.0 (approximately 10-fold higher predicted partition coefficient) |
| Conditions | Computed by PubChem XLogP3 algorithm (version 3.0); values are in silico predictions, not experimentally measured logP |
Why This Matters
When selecting a benzothiazole amide probe for cell-based assays, the ~10-fold higher predicted lipophilicity of CAS 886963-57-1 may confer superior membrane permeability compared to the unsubstituted benzamide analog, which is critical for intracellular target engagement.
- [1] PubChem Compound Summary for CID 7590037 (CAS 886963-57-1). Computed XLogP3 = 4.8, TPSA = 79.5 Ų. PubChem Compound Summary for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 886963-48-0). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-29). View Source
